molecular formula CH6ClN B077046 Methylamine-d5 CAS No. 14779-55-6

Methylamine-d5

Cat. No.: B077046
CAS No.: 14779-55-6
M. Wt: 73.55 g/mol
InChI Key: NQMRYBIKMRVZLB-MIOFBDNISA-N
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Description

Methylamine-d5 (MA-d5) is a stable, isotopically labeled compound used in scientific research applications. It is a derivative of methylamine and has been labeled with deuterium (d) to create a stable and traceable compound. MA-d5 is used as a substrate in a variety of biochemical and physiological studies and is used as a reference compound in various experiments. It is also used in the synthesis of other compounds, such as pharmaceuticals.

Scientific Research Applications

  • Stability and Structural Characteristics of Methylamine : Investigated the structure and stability of methylamine hydration clusters, which is important for understanding its form mechanism in organisms and the hydration structures of larger molecules containing amino functional groups (Lv, Liu, Huang, Feng, Jiang, & Huang, 2015).

  • Methylamine in Anti-Perspirants : Studied the release and environmental impact of decamethylcyclopentasiloxane (D5), used in personal care products, which indicates the potential environmental effects of such chemicals (Gouin, van Egmond, Sparham, Hastie, & Chowdhury, 2013).

  • Methylamine and Dopamine Interactions in Chickens : Explored the effect of methylamine on feeding behavior in chickens, suggesting interactions between methylamine and the dopaminergic system via D1 and D2 receptors (Mahzouni, Zendehdel, Babapour, & Charkhkar, 2016).

  • Methylamine in Human Urine : Methylamine is found in human urine and plays a role in central nervous system disturbances during renal and hepatic disease and in general toxicity caused by oxidative stress. This study provided data on daily urinary excretion of methylamine in healthy volunteers and investigated various food substances as potential dietary sources (Mitchell & Zhang, 2001).

  • Carbaryl Degradation by Pseudomonas : Detailed how Pseudomonas sp. strain C5pp uses carbaryl as a carbon and nitrogen source, with a focus on the metabolism of methylamine as part of the degradation process, thereby maintaining ecological balance through biogeochemical cycles (Kamini, Sharma, Punekar, & Phale, 2018).

  • Methylamine Metabolism and Excretion in Rats : This study examined the sources and disposition of methylamines in rats, providing insights into the metabolic balance and the handling of methylamines which can be relevant for understanding similar processes in humans (Smith, Wishnok, & Deen, 1994).

Safety and Hazards

Methylamine-d5 is classified as Acute Tox. 3 Inhalation, Eye Dam. 1, Flam. Gas 1A, Press. Gas Liquefied gas, Skin Irrit. 2, and STOT SE 3 . It is hazardous to the respiratory system . Inhalation of methylamine vapors can cause irritation of the nose and throat, violent sneezing, burning sensation of the throat, coughing, constriction of the larynx, difficulty in breathing, pulmonary congestion, and edema of the lungs .

Future Directions

Methylamine-d5 is a stable isotope of Methylamine and is used in various stages of the preparation of different drug substances . Its future directions could involve its use in the synthesis of polyureas that exclude the use of isocyanates .

Mechanism of Action

Target of Action

Methylamine-d5 primarily targets amine receptors and transporters within biological systems. These targets play crucial roles in various physiological processes, including neurotransmission and cellular signaling .

Mode of Action

This compound interacts with its targets by binding to amine receptors and transporters. This binding can alter the receptor’s conformation, leading to changes in cellular signaling pathways. The compound’s deuterium labeling (d5) can also influence its interaction dynamics, potentially altering its binding affinity and stability .

Biochemical Pathways

The interaction of this compound with amine receptors and transporters affects several biochemical pathways, including:

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):

Result of Action

At the molecular level, this compound’s action results in altered receptor activity and neurotransmitter levels. This can lead to changes in cellular signaling and metabolic processes. At the cellular level, these effects can influence cell function, growth, and differentiation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can significantly influence the action, efficacy, and stability of this compound. For instance:

This compound’s unique properties, including its deuterium labeling, make it a valuable tool in biochemical research and potential therapeutic applications.

: DrugBank Online

Biochemical Analysis

Biochemical Properties

Methylamine-d5, like its parent compound methylamine, plays a role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. These interactions often involve the nitrogen atom in this compound, which can form bonds with other molecules and participate in reactions .

Cellular Effects

This compound can influence cell function in various ways. It can impact cell signaling pathways, gene expression, and cellular metabolism. The exact effects can vary depending on the cell type and the concentration of this compound .

Molecular Mechanism

The mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzymes and other proteins, potentially inhibiting or activating them. It can also influence gene expression, leading to changes in the levels of various proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This can be due to the stability of the compound, its degradation over time, or long-term effects on cellular function. These effects can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, it may have minimal effects, but at higher doses, it could potentially have toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

This compound can be transported and distributed within cells and tissues. It can interact with various transporters or binding proteins, and can influence its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

{ "Design of the Synthesis Pathway": "Methylamine-d5 can be synthesized through the reaction of formaldehyde-d2 and deuterium oxide with ammonium chloride followed by reduction with sodium borohydride-d4.", "Starting Materials": [ "Formaldehyde-d2", "Deuterium oxide", "Ammonium chloride", "Sodium borohydride-d4" ], "Reaction": [ "Mix formaldehyde-d2, deuterium oxide, and ammonium chloride in a round-bottom flask", "Heat the mixture to 70-80°C and stir for 12-24 hours", "Cool the mixture to room temperature and add sodium borohydride-d4 slowly with stirring", "Continue stirring for 2-3 hours", "Filter the mixture to remove any solids", "Evaporate the solvent under reduced pressure to obtain methylamine-d5" ] }

14779-55-6

Molecular Formula

CH6ClN

Molecular Weight

73.55 g/mol

IUPAC Name

(2H)chlorane;N,N,1,1,1-pentadeuteriomethanamine

InChI

InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H/i1D3;/hD3

InChI Key

NQMRYBIKMRVZLB-MIOFBDNISA-N

Isomeric SMILES

[2H]C([2H])([2H])N([2H])[2H].[2H]Cl

SMILES

CN

Canonical SMILES

CN.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methylamine-d5
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Methylamine-d5

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